

# Cross-reactive T-cell immunity induced by different BNTX vaccine formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | BNTX      |           |  |  |  |  |
| Cat. No.:            | B10752640 | Get Quote |  |  |  |  |

A comparative analysis of cross-reactive T-cell immunity induced by the BNT162b2 (Pfizer-BioNTech) vaccine reveals a robust and adaptable cellular response against various SARS-CoV-2 variants of concern (VOCs). This guide provides a detailed comparison of T-cell responses across different viral lineages, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

# Cross-Reactive T-Cell Immunity: A Comparative Overview

Studies have consistently demonstrated that while neutralizing antibody levels may decline or show reduced efficacy against new variants, the T-cell response elicited by the BNT162b2 vaccine remains largely intact. This cellular immunity is crucial for long-term protection and mitigating severe disease.

#### **T-Cell Responses to SARS-CoV-2 Variants**

Vaccination with BNT162b2 induces both CD4+ helper and CD8+ cytotoxic T-cells that can recognize multiple epitopes on the SARS-CoV-2 spike protein. This broad recognition is a key factor in the observed cross-reactivity against variants.

A study of vaccinated healthcare workers showed that T-cell responses persist for at least six months against the Alpha, Beta, Gamma, and Delta variants.[1] While antibody levels waned over time, high T-cell responses were maintained.[1] Specifically, CD4+ T-cell responses were



detected in over 71% of vaccinated individuals and CD8+ T-cell responses in over 50% against all tested variants.[1]

Similarly, T-cell reactivity to the Omicron variant (B.1.1.529) was found to be comparable to the response against the ancestral Wuhan-1 strain in individuals who had received three doses of the BNT162b2 vaccine.[2] One study observed only a slight, non-significant decrease in the number of interferon-gamma (IFN-y) secreting cells in response to the Omicron spike protein compared to the wild-type spike.[2] This suggests a stable T-cell immunity that is not significantly compromised by the mutations in the Omicron variant.[2]

Booster vaccinations with BNT162b2 have been shown to enhance both the magnitude and breadth of T-cell responses, leading to robust cross-reactive immunity against variants like Delta and Omicron.[3][4] In COVID-19 convalescent individuals who received a booster, over 90% exhibited detectable Omicron neutralization capacity, compared to 72% in COVID-19-naïve individuals, highlighting the potent effect of hybrid immunity.[3]

### **Quantitative Comparison of T-Cell Responses**

The following tables summarize the quantitative data on T-cell responses induced by the BNT162b2 vaccine against different SARS-CoV-2 variants from various studies.

Table 1: CD4+ T-Cell Responses to SARS-CoV-2 Variants After BNT162b2 Vaccination



| Variant   | Metric                    | Timepoint                     | Result                                                                     | Reference |
|-----------|---------------------------|-------------------------------|----------------------------------------------------------------------------|-----------|
| Wild-Type | Mean Stimulation<br>Index | 6 months post-<br>vaccination | ~8-10                                                                      | [1]       |
| Alpha     | Mean Stimulation<br>Index | 6 months post-<br>vaccination | ~7-10                                                                      | [1]       |
| Beta      | Mean Stimulation<br>Index | 6 months post-<br>vaccination | ~7-9 (statistically significant difference with Alpha at 6 months, p<0.01) | [1]       |
| Gamma     | Mean Stimulation<br>Index | 6 months post-<br>vaccination | ~7-10                                                                      | [1]       |
| Delta     | Mean Stimulation<br>Index | 6 months post-<br>vaccination | ~7-10                                                                      | [1]       |

Table 2: IFN-y Secreting T-Cell Responses to Ancestral vs. Omicron Spike Peptides

| Stimulant       | Metric        | Timepoint                      | Result (Mean<br>Spot Forming<br>Cells / 10^6<br>PBMCs) | Reference |
|-----------------|---------------|--------------------------------|--------------------------------------------------------|-----------|
| Wild-Type Spike | IFN-y ELISpot | 4-5 months post-<br>third dose | 201                                                    | [2]       |
| Omicron Spike   | IFN-y ELISpot | 4-5 months post-<br>third dose | 188 (non-<br>significant<br>decrease)                  | [2]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to assess T-cell immunity.



### **Enzyme-Linked Immunospot (ELISpot) Assay**

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.

- Objective: To determine the number of antigen-specific T-cells that produce a specific cytokine (e.g., IFN-y) upon stimulation.
- · Methodology:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from vaccinated individuals.
  - PBMCs are stimulated with overlapping peptide libraries representing the spike protein of the ancestral SARS-CoV-2 strain or a variant of concern.
  - The stimulated cells are cultured in wells coated with an antibody specific for the cytokine of interest (e.g., anti-IFN-y).
  - If a T-cell is activated by the peptide, it secretes the cytokine, which is captured by the coated antibody.
  - A second, biotinylated antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.
  - A substrate is added that precipitates upon enzymatic reaction, forming a "spot" at the location of the cytokine-secreting cell.
  - The spots are counted, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.[2]

### **Activation-Induced Marker (AIM) Assay**

The AIM assay identifies antigen-specific T-cells based on the upregulation of specific cell surface markers following antigen stimulation.

- Objective: To detect and phenotype SARS-CoV-2-specific CD4+ and CD8+ T-cells.
- Methodology:



- PBMCs are stimulated with peptide pools from the SARS-CoV-2 spike protein.
- Following stimulation, cells are stained with fluorescently labeled antibodies against T-cell lineage markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD137, OX40, CD69).
- The cells are then analyzed by flow cytometry to identify the percentage of T-cells that have upregulated the activation markers in response to the specific antigens.[1]

# Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.



Click to download full resolution via product page

Caption: Workflow of the ELISpot assay for quantifying antigen-specific T-cells.





Click to download full resolution via product page

Caption: Logical relationship of BNT162b2-induced T-cell immunity against variants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Long-Lasting T Cell Responses in BNT162b2 COVID-19 mRNA Vaccinees and COVID-19 Convalescent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T Cell Response following Anti-COVID-19 BNT162b2 Vaccination Is Maintained against the SARS-CoV-2 Omicron B.1.1.529 Variant of Concern PMC [pmc.ncbi.nlm.nih.gov]
- 3. BNT162b2 Booster Vaccination Elicits Cross-Reactive Immunity Against SARS-CoV-2 Variants B.1.1.529 and B.1.617.2 in Convalescents of All Ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BNT162b2 Booster Vaccination Elicits Cross-Reactive Immunity Against SARS-CoV-2
  Variants B.1.1.529 and B.1.617.2 in Convalescents of All Ages PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-reactive T-cell immunity induced by different BNTX vaccine formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752640#cross-reactive-t-cell-immunity-induced-by-different-bntx-vaccine-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com